molecular formula C11H12ClF4N B6224884 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2768327-72-4

3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No. B6224884
CAS RN: 2768327-72-4
M. Wt: 269.7
InChI Key:
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Description

3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, also known as 3-F-TFPP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of pyrrolidine, which is a heterocyclic compound containing a five-membered ring structure. 3-F-TFPP has been studied for its potential to act as a novel pharmacological agent, and its unique biochemical and physiological effects have been explored in a number of laboratory experiments. In

Scientific Research Applications

3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has been studied for its potential to act as a novel pharmacological agent. It has been used in a number of laboratory experiments to study its biochemical and physiological effects. It has also been used to study the mechanisms of action of various drugs and to assess their efficacy. In addition, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has been used to study the pharmacokinetics of drugs and to investigate the potential therapeutic effects of various compounds.

Mechanism of Action

The mechanism of action of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor (GPCR) family, which are involved in the regulation of various biological processes. It is also believed to interact with other proteins and enzymes, such as phospholipase C, to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride have been studied in a number of laboratory experiments. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has been found to have an inhibitory effect on the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of various cellular processes. Furthermore, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has been found to activate the transcription factor NF-κB, which plays an important role in the regulation of inflammation and cell survival.

Advantages and Limitations for Lab Experiments

The use of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride in laboratory experiments has a number of advantages. It is a relatively easy compound to synthesize and is relatively stable, making it suitable for a variety of experiments. In addition, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is relatively inexpensive and has a wide range of potential applications. However, there are a few limitations to the use of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride in laboratory experiments. It has a relatively short half-life, meaning that experiments must be conducted quickly to ensure accurate results. In addition, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is not very soluble in water, so solubility must be taken into consideration when conducting experiments.

Future Directions

The potential applications of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride are vast, and there are a number of future directions that can be explored. These include the use of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride in the development of novel therapeutics, the use of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride to study the mechanisms of action of various drugs and compounds, and the use of 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride to study the pharmacokinetics of drugs. In addition, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride could be used to study the effects of various compounds on the expression of genes and proteins, and to investigate the potential therapeutic effects of various compounds. Finally, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride could be used to investigate the potential toxicity of various compounds and to study the effects of various compounds on the immune system.

Synthesis Methods

3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is synthesized from the reaction of 2-fluoro-5-trifluoromethylphenylacetylene and 1-methylpyrrolidine. This reaction is conducted in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed at room temperature and takes about two to four hours to complete. The reaction produces a mixture of products, which can be further purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent to form the corresponding pyrrolidine derivative. The resulting product is then treated with hydrochloric acid to obtain the final compound in the form of its hydrochloride salt.", "Starting Materials": [ "2-fluoro-5-(trifluoromethyl)benzaldehyde", "pyrrolidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluoro-5-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding pyrrolidine derivative.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain the final compound in the form of its hydrochloride salt." ] }

CAS RN

2768327-72-4

Product Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Molecular Formula

C11H12ClF4N

Molecular Weight

269.7

Purity

95

Origin of Product

United States

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